molecular formula C14H14OS B14079747 4-{[(4-Methylphenyl)methyl]sulfanyl}phenol CAS No. 102273-81-4

4-{[(4-Methylphenyl)methyl]sulfanyl}phenol

Cat. No.: B14079747
CAS No.: 102273-81-4
M. Wt: 230.33 g/mol
InChI Key: FICVPIWPALZJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-[[(4-methylphenyl)methyl]thio]- is an organic compound with the molecular formula C14H14OS. It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a 4-methylphenylmethylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[[(4-methylphenyl)methyl]thio]- typically involves the reaction of 4-methylbenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiophenol acts as a nucleophile and displaces the chloride ion from the 4-methylbenzyl chloride, forming the desired product .

Industrial Production Methods

Industrial production of Phenol, 4-[[(4-methylphenyl)methyl]thio]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of more efficient catalysts, higher temperatures, and controlled reaction environments to facilitate the nucleophilic substitution reaction .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[[(4-methylphenyl)methyl]thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 4-[[(4-methylphenyl)methyl]thio]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Phenol, 4-[[(4-methylphenyl)methyl]thio]- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

102273-81-4

Molecular Formula

C14H14OS

Molecular Weight

230.33 g/mol

IUPAC Name

4-[(4-methylphenyl)methylsulfanyl]phenol

InChI

InChI=1S/C14H14OS/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(15)7-9-14/h2-9,15H,10H2,1H3

InChI Key

FICVPIWPALZJSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.